Dexpanthenol-d6

Analytical Chemistry Quality Control Cosmetic Analysis

Dexpanthenol-d6 (CAS 2747917-52-6) is a deuterium-labeled analog of Dexpanthenol (D-Panthenol), the biologically active alcohol form of pantothenic acid (Vitamin B5). The compound incorporates six stable deuterium atoms, increasing its molecular weight from 205.25 g/mol to 211.29 g/mol.

Molecular Formula C9H19NO4
Molecular Weight 211.29 g/mol
Cat. No. B12408744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexpanthenol-d6
Molecular FormulaC9H19NO4
Molecular Weight211.29 g/mol
Structural Identifiers
SMILESCC(C)(CO)C(C(=O)NCCCO)O
InChIInChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)/t7-/m0/s1/i3D2,4D2,5D2
InChIKeySNPLKNRPJHDVJA-AHHNFQPFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexpanthenol-d6: Deuterated Internal Standard for Precise Quantitation in LC-MS/MS Assays


Dexpanthenol-d6 (CAS 2747917-52-6) is a deuterium-labeled analog of Dexpanthenol (D-Panthenol), the biologically active alcohol form of pantothenic acid (Vitamin B5) . The compound incorporates six stable deuterium atoms, increasing its molecular weight from 205.25 g/mol to 211.29 g/mol [1]. This mass shift (+6 Da) enables its primary function as an isotope-labeled internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. Dexpanthenol-d6 co-elutes with the unlabeled analyte but is distinguished by mass spectrometry, compensating for matrix effects, extraction variability, and instrument fluctuations to achieve high-precision quantitation [2].

Stable isotope-labeled internal standard (d6) for LC-MS/MS quantitation
Co-eluting SIL-IS for matrix-effect correction in complex samples
Designed for method validation and assay precision in research matrices

Dexpanthenol-d6 Procurement: Why Structural Analogs and Non-Deuterated Standards Cannot Replace It


Generic substitution in analytical quantitation fails because non-isotopically labeled internal standards (e.g., pantothenic acid, leucine enkephalin) lack the identical physicochemical behavior required to accurately compensate for matrix effects and extraction inefficiencies [1]. Unlabeled Dexpanthenol itself cannot serve as an internal standard due to signal overlap. Deuterated analogs with fewer labels (e.g., Dexpanthenol-d3) may suffer from isotopic interference from naturally occurring M+1 or M+2 isotopes of the analyte, reducing quantitative accuracy [2]. A mass shift of +6 Da ensures baseline resolution between the analyte and internal standard signals, eliminating cross-talk and enabling robust peak area ratio calculations [3].

Non-isotopic ISTD May not match analyte physicochemical behavior, leading to uncorrected matrix effects and accuracy deviation.
Unlabeled analyte Cannot serve as ISTD due to complete signal overlap; no mass distinction available.
Lower-labeled analogs (d3/d4) Risk isotopic interference from natural M+2/M+4 abundance, potentially compromising quantitative accuracy.

Dexpanthenol-d6 Quantitative Differentiation: Validated Performance Benchmarks Against Alternatives


Validated UHPLC-MS Method Precision and Accuracy Using Dexpanthenol-d6 as Internal Standard

A validated UHPLC-MS method for quantifying Dexpanthenol in finished hair care products utilized Dexpanthenol-d6 as the internal standard [1]. The method achieved a linear calibration curve with R² = 0.9998, sample precision RSD < 2.5%, accuracy recoveries within 2%, and robustness within 3% of nominal conditions over a range of 170.24–1024.5 ng/mL in shampoo and conditioner matrices [1]. This level of performance is unattainable with non-deuterated internal standards or external calibration alone, which are subject to significant matrix-induced ion suppression/enhancement [1].

Method Accuracy
Head-to-head
R² = 0.9998; RSD < 2.5%; accuracy within 2% vs external calibration RSD > 10%
Supports method validation documentation context
UHPLC-MS, cosmetic product matrices
Analytical Chemistry Quality Control Cosmetic Analysis

Isotopic Purity and Mass Spectrometric Resolution: Dexpanthenol-d6 vs. Lower-Labeled Deuterated Analogs

Dexpanthenol-d6 exhibits a +6 Da mass shift (206.14 m/z for analyte vs. 212.29 m/z for internal standard) [1]. This shift is sufficient to avoid isotopic interference from the naturally occurring M+2 and M+4 isotopes of unlabeled Dexpanthenol, which can confound quantitation when using Dexpanthenol-d3 or Dexpanthenol-d4 as internal standards . Suppliers report isotopic purity ≥98% by HPLC/NMR, ensuring minimal unlabeled or partially labeled species that could compromise assay accuracy .

Isotopic Resolution
Reported
+6 Da mass shift (212.29 m/z); isotopic purity ≥98% vs d3/d4 with cross-talk risk
Assay accuracy context, eliminates isotopic interference
Vendor CoA, LC-MS/MS positive ESI
Bioanalysis Pharmacokinetics Mass Spectrometry

Long-Term Storage Stability: Dexpanthenol-d6 vs. Dexpanthenol (Unlabeled) Under Standard Conditions

Vendor specifications indicate that Dexpanthenol-d6 is stable for ≥3 years when stored as a powder at -20°C, and for 2 years at 4°C . This stability profile is comparable to or exceeds that of unlabeled Dexpanthenol, which may degrade more rapidly due to oxidation or hydrolysis . Deuterium incorporation at metabolically labile positions (carbon-bound deuterium) does not undergo significant hydrogen-deuterium exchange under storage conditions, preserving isotopic integrity .

Storage Stability
Data to verify
3 years at -20°C (powder); 2 years at 4°C
May support long-term procurement planning
Supplier specification; H/D exchange limited
Stability Studies Laboratory Supply Chain Reagent Quality

Compensation for Matrix Effects in Complex Samples: Dexpanthenol-d6 vs. External Calibration

In the validated UHPLC-MS method, the use of Dexpanthenol-d6 as an internal standard normalized matrix-induced ion suppression/enhancement, as evidenced by the method's robust accuracy (recovery within 2%) and precision (RSD < 2.5%) across shampoo and conditioner matrices [1]. Without a matched isotope-labeled internal standard, matrix effects in LC-MS/MS can cause signal variations exceeding 100%, severely compromising quantitative reliability [2]. Dexpanthenol-d6 co-elutes with the analyte and experiences identical ionization suppression, enabling accurate peak area ratio calculations [1].

Matrix Effect Correction
Head-to-head
Accuracy within 2% vs external calibration >15% deviation
Matrix-effect control context
Shampoo/conditioner matrices, UHPLC-MS
Bioanalytical Method Validation Matrix Effects LC-MS/MS

Dexpanthenol-d6: Optimal Application Scenarios for Analytical and QC Laboratories


Validated Quantitation of Dexpanthenol in Cosmetic and Personal Care Products

Quality control laboratories in the cosmetics industry can implement the validated UHPLC-MS method using Dexpanthenol-d6 as the internal standard to achieve high-precision quantitation of Dexpanthenol in finished shampoos and conditioners, meeting regulatory requirements in markets where Dexpanthenol-containing products are classified as quasi-drugs (e.g., East Asia) [1]. The method's linearity (R² = 0.9998) and precision (RSD < 2.5%) ensure compliance with cGMP and ICH Q2(R1) validation guidelines [1].

Pharmacokinetic and Bioavailability Studies of Dexpanthenol Formulations

In preclinical and clinical pharmacokinetic studies, Dexpanthenol-d6 serves as an essential internal standard for quantifying Dexpanthenol in plasma, urine, or tissue homogenates [1]. By compensating for matrix effects and extraction variability, the deuterated internal standard enables accurate calculation of key PK parameters (Cmax, AUC, t1/2), which are critical for assessing bioequivalence and drug delivery system performance [2].

Therapeutic Drug Monitoring (TDM) and Metabolic Research

Clinical research laboratories performing therapeutic drug monitoring of Dexpanthenol (or its prodrug formulations) can employ Dexpanthenol-d6 to achieve the high accuracy and precision required for quantifying low-concentration analytes in biological matrices [1]. The isotope-labeled internal standard also facilitates metabolic tracing studies, enabling differentiation between endogenous pantothenic acid pools and exogenously administered Dexpanthenol [2].

Application
Selection Property
Validation Focus
Cosmetic product QC method validation
Co-eluting d6-ISTD for matrix normalization
Linearity and precision endpoint review
Preclinical PK exposure studies
Isotope-labeled internal standard for extraction normalization
PK parameter interpretation context
Metabolic tracer studies
Stable isotope differentiation from endogenous pools
Exogenous Dexpanthenol pool resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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